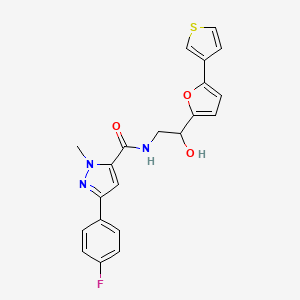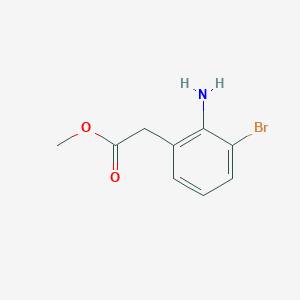
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11IN2O3 and a molecular weight of 370.146 g/mol This compound is characterized by the presence of an isoindole ring fused with a piperidine-2,6-dione structure, and an iodine atom at the 6th position of the isoindole ring
作用機序
Target of Action
The primary target of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also targets the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
This compound acts as a ligand for cereblon , inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes in gene expression and cellular function .
Biochemical Pathways
The compound’s action on cereblon and the Ikaros transcription factors affects multiple biochemical pathways. One key pathway is the fetal hemoglobin (HbF) induction pathway , which is known to ameliorate symptoms in sickle cell disease and β-thalassemia patients .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of IKZF1 and IKZF3, changes in gene expression, and the induction of HbF . These effects can lead to symptom relief in patients with sickle cell disease and β-thalassemia .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability and effectiveness.
準備方法
The synthesis of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the iodination of a precursor compound, such as 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The iodination reaction typically uses iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the desired position . The reaction conditions may vary, but they often involve the use of solvents like acetic acid or dichloromethane and may require heating or the presence of a catalyst.
化学反応の分析
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the iodine with groups like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the isoindole ring or the piperidine-2,6-dione moiety.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.
科学的研究の応用
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the interactions of isoindole derivatives with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: This compound has a bromine atom instead of iodine, which may affect its reactivity and biological activity.
特性
IUPAC Name |
3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXFKPAMIWXXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2291364-01-5 |
Source


|
| Record name | 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2768497.png)

![8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2768501.png)



![2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768505.png)

![3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2768510.png)
![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)


![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)
